2-(1H-benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16-6-2-3-7-17(16)20-10-11-23(12-13-26-20)21(25)14-24-15-22-18-8-4-5-9-19(18)24/h2-9,15,20H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQFEQREJAERQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
The molecular formula of the compound is with a molecular weight of approximately 345.44 g/mol. The compound features a benzimidazole ring, a thiazepane moiety, and an ethanone functional group, which contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis and disruption of cell wall integrity.
Anticancer Activity
Research has demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells. A study conducted on similar compounds revealed their ability to inhibit cell proliferation in breast cancer cell lines through the activation of caspase pathways. The structural features of this compound may enhance its binding affinity to target proteins involved in cancer progression.
Case Studies
- Antifungal Activity : In a comparative study, a series of benzimidazole derivatives were synthesized and tested against Candida albicans. The results indicated that compounds with thiazepane substitutions exhibited enhanced antifungal activity compared to their non-substituted counterparts.
- Cytotoxicity Assays : In vitro cytotoxicity assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound significantly reduced cell viability at micromolar concentrations.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the thiazepane ring is crucial for enhancing solubility and bioavailability, while the benzimidazole core is essential for antimicrobial and anticancer activities.
| Structural Feature | Influence on Activity |
|---|---|
| Benzimidazole Core | Essential for antimicrobial properties |
| Thiazepane Ring | Enhances solubility and bioavailability |
| Ethanol Functional Group | Potentially increases interaction with biological targets |
Comparison with Similar Compounds
Structural Modifications and Impact
Anticancer Activity
- Target Compound : Predicted to exhibit anticancer activity due to the benzoimidazole-thiazepane combination, which may interfere with tubulin polymerization or kinase signaling.
- Patel et al.'s Derivatives : Showed cytotoxicity against NCI and VERO cell lines (IC₅₀: 2–15 µM) via apoptosis induction .
- Nitroimidazole Analogues: Demonstrated activity against HCT-116 and MCF-7 cells (IC₅₀: 10–25 µM) but with higher toxicity to normal cells .
Antimicrobial Activity
Pharmacokinetic Properties
- Target Compound : The thiazepane ring may improve metabolic stability and oral bioavailability compared to Patel’s aryl derivatives, which suffer from rapid hepatic clearance .
- Nitroimidazole Derivatives : Exhibit high lipophilicity (logP >3.5), leading to CNS penetration but also off-target effects .
Physicochemical and Computational Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
